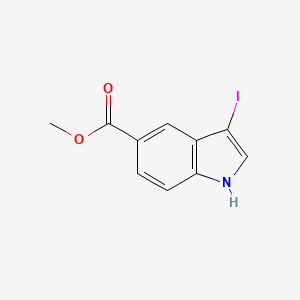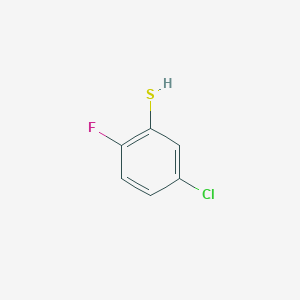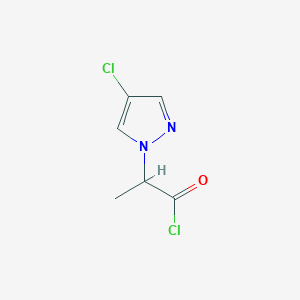
1-(4-氯-1H-吡唑-1-基)丙酰氯
描述
2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride is an organic compound with the molecular formula C6H6Cl2N2O and a molar mass of 193.03 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and a propanoyl chloride group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
科学研究应用
2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of potential drug candidates with various therapeutic properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
Similar compounds have been shown to interact with leishmania major pteridine reductase 1 (lmptr1), a key enzyme involved in the survival and proliferation of parasites .
Mode of Action
This interaction could potentially inhibit the enzyme’s function, thereby affecting the survival and proliferation of the parasites .
Biochemical Pathways
Given its potential interaction with lmptr1, it may impact the pteridine metabolic pathway, which is crucial for the survival and proliferation of parasites .
Result of Action
If the compound does inhibit lmptr1, it could potentially lead to the death of parasites by disrupting their metabolic processes .
生化分析
Biochemical Properties
2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride, have been shown to exhibit inhibitory effects on enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . This interaction can lead to altered neurotransmission and has potential implications for treating neurological disorders.
Cellular Effects
The effects of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been reported to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . Additionally, 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride can affect the expression of genes involved in inflammatory responses, thereby modulating the immune response.
Molecular Mechanism
At the molecular level, 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By inhibiting CDKs, 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under controlled laboratory conditions, allowing for consistent experimental results . Prolonged exposure to 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride can lead to gradual degradation, which may affect its efficacy over time. Long-term studies have also indicated potential cytotoxic effects on cells, highlighting the need for careful consideration of dosage and exposure duration.
Dosage Effects in Animal Models
The effects of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways includes its conversion to active metabolites through enzymatic reactions . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing for its accumulation in target tissues . Additionally, binding to plasma proteins can influence its distribution and bioavailability. The localization and accumulation of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride in specific tissues can impact its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
The synthesis of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride typically involves the reaction of 4-chloropyrazole with propanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
化学反应分析
2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The propanoyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Condensation Reactions: The compound can participate in condensation reactions with amines to form amides.
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines, and solvents like dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
Similar compounds to 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride include other pyrazole derivatives such as:
4-Chloropyrazole: Lacks the propanoyl chloride group but has similar reactivity due to the chlorine substitution.
2-(1H-Pyrazol-1-yl)propanoyl chloride: Similar structure but without the chlorine atom on the pyrazole ring.
The uniqueness of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride lies in its combination of the pyrazole ring with a chlorine atom and a propanoyl chloride group, which imparts distinct reactivity and applications in various fields.
属性
IUPAC Name |
2-(4-chloropyrazol-1-yl)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUOZHJIIWUJAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)N1C=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


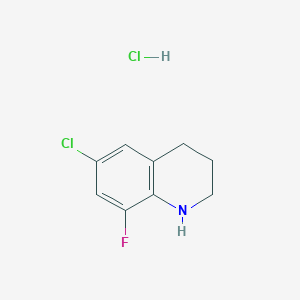
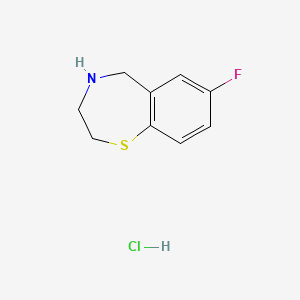
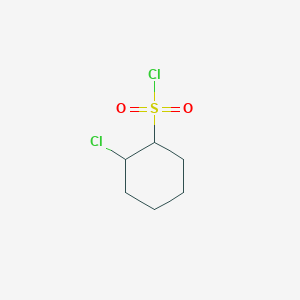
![2-chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide](/img/structure/B1463567.png)
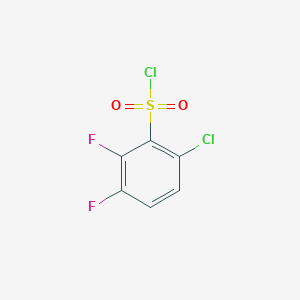
![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1463570.png)
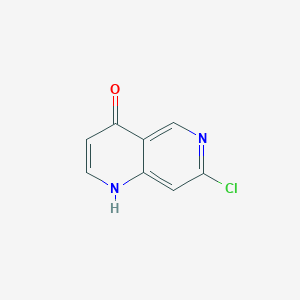
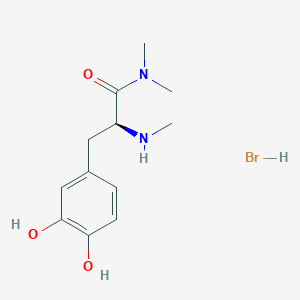
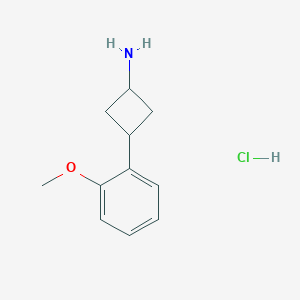
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide](/img/structure/B1463576.png)
amine](/img/structure/B1463577.png)
![N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1463578.png)
